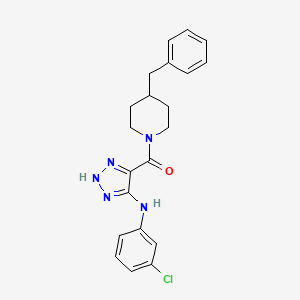

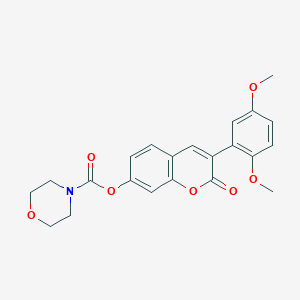

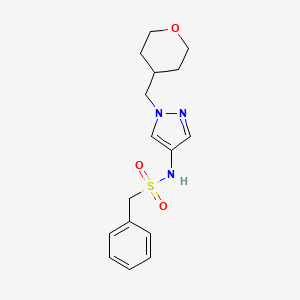

![molecular formula C14H15NO3 B2990759 N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide CAS No. 2097922-28-4](/img/structure/B2990759.png)

N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an aldehyde or ketone with a secondary amine, resulting in the formation of an enamine . The title compound could potentially be synthesized using a similar method, although specific conditions would need to be optimized.Molecular Structure Analysis

The molecule contains a total of 32 bonds, including 14 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, and 2 secondary amides (aliphatic) .Chemical Reactions Analysis

Enamines, like the one in this compound, are known to be versatile intermediates in various chemical reactions . They can undergo reactions such as alkylation, acylation, and Michael addition .Applications De Recherche Scientifique

Enamide Synthesis Techniques

A study described a novel method for preparing enamides, such as N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide, by the long-distance migration of double bonds in unsaturated amides. This method, particularly useful for isomerizing N-(but-3-enyl)amides, highlights the versatility of enamides in chemical synthesis and their potential applications in producing geometrically defined compounds (Sergeyev & Hesse, 2003).

Applications in Organic Synthesis

Enamides serve as valuable substrates in organic synthesis due to their balance of stability and reactivity. They offer multiple opportunities for incorporating nitrogen functionality into organic systems. This attribute is crucial for developing bioactive pharmacophores and reagents for asymmetric nitrogen incorporation, underscoring the significance of this compound and similar compounds in medicinal chemistry and drug development (Carbery, 2008).

Antibacterial and Non-cytotoxic Properties

Research on novel enaminones, including compounds structurally related to this compound, has shown mild antibacterial activity without cytotoxic effects. These findings suggest potential applications in developing non-toxic antibacterial agents. The study's structure-activity relationship analysis indicates that specific substituents on the enaminone backbone can significantly impact biological activity, offering a pathway to tailor these compounds for specific therapeutic applications (Cindrić et al., 2018).

Catalytic Applications

Enamines and enamides, including this compound, are explored for their role as nucleophiles in stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in organic synthesis, highlighting the importance of enamides in developing new synthetic methodologies. The unique properties of enamides, such as their stability and reactivity, make them suitable for various catalytic applications, potentially leading to the discovery of new reactions and synthetic paths (Matsubara & Kobayashi, 2008).

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-6-14(16)15-10-11-7-8-13(18-11)12-5-4-9-17-12/h2,4-5,7-9H,1,3,6,10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGDKGMXMXOJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CC=C(O1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

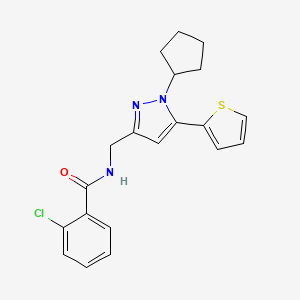

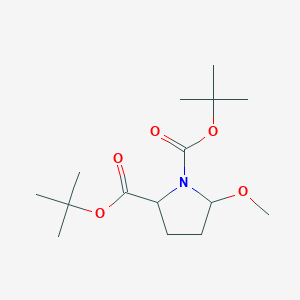

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2990679.png)

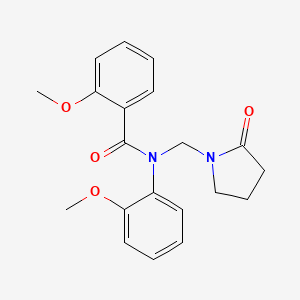

![N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2990681.png)

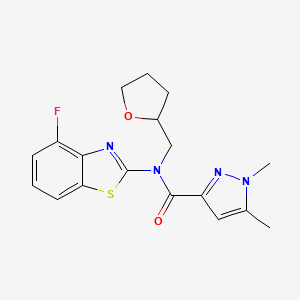

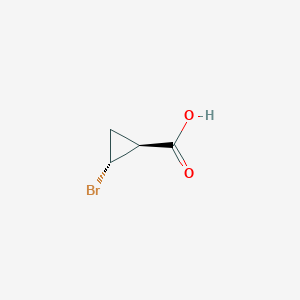

![3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B2990686.png)

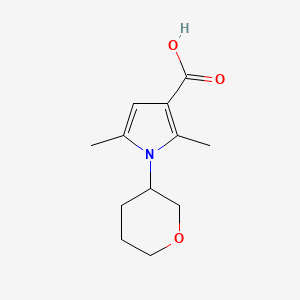

![6-Cyclopropyl-2-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyridazin-3-one](/img/structure/B2990696.png)